5-Chloro-4-hydrazino-2-methoxypyrimidine
Description
Properties
Molecular Formula |
C5H7ClN4O |
|---|---|
Molecular Weight |
174.59 g/mol |
IUPAC Name |
(5-chloro-2-methoxypyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7ClN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) |
InChI Key |
HQBHLXRSDQDDCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)NN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-5-Fluoro-2-Methoxypyrimidine
4,6-Dichloro-5-methoxypyrimidine
- Structure : Features chlorine at positions 4 and 6, methoxy at position 4.
- Crystal Interactions: Exhibits Cl···N interactions (3.094–3.100 Å), stabilizing its three-dimensional framework. These interactions are absent in the hydrazino analog, which may form hydrogen bonds via -NH-NH₂ .
- Reactivity: The dual chloro substituents enhance electrophilicity at positions 4 and 6, making it a precursor for nucleophilic aromatic substitution, whereas the hydrazino group in the target compound directs reactivity toward condensation or cyclization .
7-Hydrazino[1,2,3]thiadiazolo[5,4-d]pyrimidine
- Structure: Fused thiadiazole-pyrimidine system with hydrazino at position 5.
- Synthesis: Derived from 5-amino-4-mercapto-6-methoxypyrimidine via nitrosation and hydrazine treatment .
- Properties :
5-Bromo-2-chloropyrimidin-4-amine
- Structure : Bromine at position 5, chlorine at position 2, and amine at position 4.
- Crystal Packing: Forms 2D networks via N–H···N hydrogen bonds. The amine group participates in stronger hydrogen bonding than the hydrazino group, which may exhibit bifurcated interactions .
- Synthesis: Prepared via stannous chloride reduction of a nitro precursor, contrasting with hydrazino derivatives typically synthesized via hydrazine substitution .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | UV λmax (nm) | Key Reactivity |
|---|---|---|---|---|---|
| 5-Chloro-4-hydrazino-2-methoxypyrimidine | C₅H₆ClN₄O | Cl (C5), NH-NH₂ (C4), OCH₃ (C2) | N/A | N/A | Condensation, cyclization |
| 4-Chloro-5-Fluoro-2-Methoxypyrimidine | C₅H₄ClFN₂O | Cl (C4), F (C5), OCH₃ (C2) | N/A | N/A | Nucleophilic substitution |
| 7-Hydrazino[1,2,3]thiadiazolo[5,4-d]pyrimidine | C₄H₄N₆S | Hydrazino (C7), fused thiadiazole | 204–206 (dec.) | 247, 328 | Heterocyclic fusion reactions |
| 4,6-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | Cl (C4, C6), OCH₃ (C5) | 313–315 | N/A | Electrophilic substitution |
| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | Br (C5), Cl (C2), NH₂ (C4) | 460–461 | N/A | Hydrogen bonding-driven crystallization |
Key Findings from Comparative Analysis
Substituent Effects: Electron-Withdrawing Groups (Cl, F): Increase electrophilicity, favoring substitution reactions (e.g., ). Hydrazino Group: Enhances nucleophilicity and enables heterocycle formation (e.g., ).
Crystal Packing: Chloro and amine substituents facilitate Cl···N or N–H···N interactions, while hydrazino groups may form more complex hydrogen-bonding networks .
Synthetic Utility: Hydrazino derivatives are pivotal in constructing fused systems (e.g., thiadiazolo-pyrimidines), whereas halogenated analogs serve as intermediates for further functionalization .
Preparation Methods
Chlorination of 5-Chloro-2-methoxypyrimidin-4-ol
The first step involves chlorinating 5-chloro-2-methoxypyrimidin-4-ol using phosphorus oxychloride (POCl₃) in the presence of an acid-binding agent. Triethylamine (TEA) is commonly employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds in toluene at elevated temperatures (105–110°C), yielding 2-methoxy-4-chloro-5-chloropyrimidine as an intermediate.
Key Reaction Parameters:
Hydrazinolysis of 2-Methoxy-4-chloro-5-chloropyrimidine
The chlorinated intermediate undergoes hydrazinolysis with hydrazine hydrate (N₂H₄·H₂O) under mild conditions. Triethylamine facilitates deprotonation of hydrazine, enhancing nucleophilic attack at the 4-position. The reaction is typically conducted at ambient temperature (25°C) in acetonitrile-water mixtures, achieving yields exceeding 90%.
Optimized Conditions:
-
Molar Ratio: Hydrazine hydrate to intermediate = 1.5:1 (avoids over-substitution).
-
Solvent System: Acetonitrile:water (3:1 v/v) ensures homogeneity and suppresses side reactions.
Example Procedure (Adapted from):
-
Combine 5-chloro-2,4-dimethoxypyrimidine (0.1 mol), acetonitrile (150 mL), and triethylamine (0.15 mol).
-
Cool to 0°C and add hydrazine hydrate (0.15 mol) dropwise.
-
Stir at 25°C for 12 hours.
-
Filter and recrystallize from ethanol to obtain pure product (91% yield, 97% purity).
One-Pot Synthesis from 5-Chloro-2,4-dimethoxypyrimidine
Direct Hydrazine Substitution
This streamlined approach eliminates the chlorination step by starting with 5-chloro-2,4-dimethoxypyrimidine. Hydrazine hydrate selectively displaces the methoxy group at the 4-position, with triethylamine mitigating acid buildup. The reaction’s exothermic nature necessitates temperature control (25–40°C) to prevent decomposition.
Advantages Over Multistep Routes:
-
Reduced Complexity: Avoids handling corrosive POCl₃ and high-temperature steps.
-
Higher Atom Economy: Direct substitution minimizes waste generation.
Critical Parameters:
-
Hydrazine Excess: A 1.2:1 molar ratio of hydrazine to substrate ensures complete conversion without side products.
-
Solvent: Methanol or ethanol (enhances hydrazine solubility and reaction kinetics).
Scalability Data:
| Parameter | Value |
|---|---|
| Starting Material | 100 g |
| Hydrazine Hydrate | 1.2 equivalents |
| Temperature | 30°C |
| Yield | 89% |
| Purity | 98% (HPLC) |
Comparative Analysis of Methodologies
Yield and Purity
Industrial Feasibility
Environmental Impact
-
Two-Step: Generates HCl gas and phosphorus-containing waste, necessitating rigorous effluent treatment.
-
One-Pot: Greener profile with aqueous workup and recyclable solvents.
Mechanistic Insights
Chlorination Dynamics
Phosphorus oxychloride acts as both a chlorinating agent and Lewis acid, polarizing the pyrimidine ring’s 4-position hydroxyl group. Triethylamine scavenges HCl, shifting the equilibrium toward 4-chloro intermediate formation.
Hydrazine Nucleophilicity
Hydrazine’s lone-pair electrons attack the electron-deficient 4-position carbon, displacing chloride or methoxy groups. TEA enhances hydrazine’s nucleophilicity by deprotonating it to form the hydrazinium ion (N₂H₃⁺), which is more reactive.
Troubleshooting Common Issues
Incomplete Chlorination
Q & A
Q. What are the common synthetic routes for 5-Chloro-4-hydrazino-2-methoxypyrimidine?
Methodological Answer: The synthesis typically involves introducing the hydrazino group via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with halogenated pyrimidine precursors under controlled conditions. In analogous syntheses, 4,6-dichloro-2-methoxypyrimidine derivatives are treated with hydrazine in ethanol at reflux (60–80°C) for 4–6 hours, yielding hydrazino-substituted products . Phosphorus oxychloride (POCl₃) is often used as a chlorinating agent for precursor activation . Key steps include:
- Precursor preparation : Chlorination of methoxypyrimidine derivatives.
- Hydrazine reaction : Stoichiometric control (1.2–1.5 equivalents of hydrazine) to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of spectroscopic and analytical methods is critical:
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at 3300–3400 cm⁻¹ for hydrazino, C–O–C stretches at 1250 cm⁻¹ for methoxy) .
- NMR :
- ¹H NMR : Signals for methoxy (~δ 3.8–4.0 ppm) and hydrazino protons (δ 4.5–5.5 ppm, broad).
- ¹³C NMR : Methoxy carbons at ~δ 55–60 ppm, pyrimidine ring carbons at δ 150–170 ppm.
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error for empirical formula validation .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, and Cl percentages .
Q. How can the reactivity of the hydrazino group be leveraged in further derivatization?
Methodological Answer: The hydrazino group serves as a versatile handle for:
- Condensation reactions : React with aldehydes/ketones to form hydrazones, useful in Schiff base syntheses .
- Heterocycle formation : Cyclization with CS₂ or thiourea yields thiadiazole or triazole derivatives under acidic conditions (e.g., HCl, 80°C) .
- Metal coordination : Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or bioactive complex synthesis.
Example : Reaction with 2-chlorobenzaldehyde in ethanol produces hydrazone derivatives, monitored by TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during hydrazino group introduction?
Methodological Answer: Competing reactions (e.g., over-substitution, oxidation) are minimized by:
- Temperature control : Maintaining reflux temperatures (60–80°C) to balance reactivity and selectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures suppress hydrolysis.
- Additives : Catalytic amounts of K₂CO₃ or Et₃N neutralize HCl byproducts, preventing acid-mediated degradation .
Case Study : In a synthesis of 7-hydrazino-thiadiazolo-pyrimidine, excess hydrazine (1.5 eq) in ethanol at 70°C yielded 75% product, while higher temperatures (>90°C) led to tar formation .
Q. What strategies are effective in resolving contradictions between spectral data (e.g., NMR vs. HRMS) for structural confirmation?
Methodological Answer: Discrepancies arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- Multi-technique cross-validation : Combine 2D NMR (HSQC, HMBC) to assign proton-carbon correlations and HRMS for exact mass .
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., hydrazone vs. azo forms) by providing unambiguous bond lengths and angles .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .
Example : A study resolved conflicting ¹H NMR signals for a hydrazino-pyrimidine derivative using NOESY to confirm spatial proximity of N–H and methoxy groups .
Q. How can multi-step synthetic pathways be designed to improve overall yield while maintaining purity?
Methodological Answer: Key considerations for multi-step syntheses:
- Intermediate stabilization : Protect reactive groups (e.g., hydrazino via Boc protection) during chlorination or oxidation steps .
- One-pot reactions : Combine chlorination and hydrazination steps using POCl₃ followed by in-situ hydrazine addition, reducing isolation losses .
- Flow chemistry : Continuous processing minimizes exposure to air/moisture, improving yields of moisture-sensitive intermediates .
Case Study : A 11-step synthesis of a related pyrimidine derivative achieved 2–5% overall yield via optimized column-free purification and catalytic hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
